molecular formula C11H17ClN2O2 B1455346 (R)-Benzyl (1-aminopropan-2-yl)carbamate hydrochloride CAS No. 850033-74-8

(R)-Benzyl (1-aminopropan-2-yl)carbamate hydrochloride

Cat. No. B1455346
M. Wt: 244.72 g/mol
InChI Key: XTQGLCRZNBCNJH-SBSPUUFOSA-N
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Description

“®-Benzyl (1-aminopropan-2-yl)carbamate hydrochloride” is a chemical compound with the molecular formula C8H19ClN2O2 . It is a carbamate ester and has a wide range of applications in the chemical industry . It is an important intermediate in the synthesis of pharmaceuticals and agrochemicals .


Synthesis Analysis

Carbamate synthesis by carbamoylation is a common method for the preparation of carbamates . A one-pot reaction of carbonylimidazolide in water with a nucleophile provides an efficient and general method for the preparation of urea, carbamates, and thiocarbamates . The use of Si(OMe)4 as a nonmetallic regenerable reagent and DBU as a CO2 capture agent and catalyst enables the direct conversion of low-concentration CO2 into carbamates .


Molecular Structure Analysis

The molecular structure of “®-Benzyl (1-aminopropan-2-yl)carbamate hydrochloride” is characterized by a molecular weight of 210.702 Da and a monoisotopic mass of 210.113510 Da .


Chemical Reactions Analysis

The reaction of amines with organic carbonates such as dimethyl carbonate is an attractive synthetic strategy for the formation of carbamates . Such reactions can be mediated by superbases, such as 1,1,3,3-tetramethylguanidine (TMG), with previous implications that zwitterionic superbase–CO2 adducts are able to actively transfer the carboxylate group to various substrates .


Physical And Chemical Properties Analysis

“®-Benzyl (1-aminopropan-2-yl)carbamate hydrochloride” is a solid at room temperature . It has a molecular weight of 210.7 .

Safety And Hazards

The safety information for “®-Benzyl (1-aminopropan-2-yl)carbamate hydrochloride” includes hazard statements H302-H315-H319-H332-H335 . Precautionary statements include P261-P280-P305+P351+P338 .

properties

IUPAC Name

benzyl N-[(2R)-1-aminopropan-2-yl]carbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2.ClH/c1-9(7-12)13-11(14)15-8-10-5-3-2-4-6-10;/h2-6,9H,7-8,12H2,1H3,(H,13,14);1H/t9-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTQGLCRZNBCNJH-SBSPUUFOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)NC(=O)OCC1=CC=CC=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CN)NC(=O)OCC1=CC=CC=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70704265
Record name Benzyl [(2R)-1-aminopropan-2-yl]carbamate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70704265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-Benzyl (1-aminopropan-2-yl)carbamate hydrochloride

CAS RN

850033-74-8
Record name (R)-1-Amino-2-(benzyloxycarbonylamino)propane hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=850033-74-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyl [(2R)-1-aminopropan-2-yl]carbamate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70704265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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